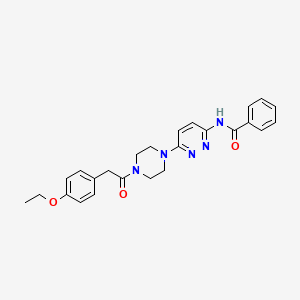

N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide

Description

N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzamide group, a pyridazinyl ring, and a piperazinyl moiety linked to an ethoxyphenyl acetyl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name |

N-[6-[4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl]pyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3/c1-2-33-21-10-8-19(9-11-21)18-24(31)30-16-14-29(15-17-30)23-13-12-22(27-28-23)26-25(32)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,26,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIZROHLFUWPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the intermediate compounds, which are then coupled to form the final product. Key steps in the synthesis may include:

Formation of the ethoxyphenyl acetyl intermediate: This involves the acetylation of 4-ethoxyphenyl with acetic anhydride in the presence of a catalyst.

Synthesis of the piperazinyl intermediate: Piperazine is reacted with the ethoxyphenyl acetyl intermediate under controlled conditions to form the piperazinyl derivative.

Coupling with pyridazinyl benzamide: The piperazinyl intermediate is then coupled with a pyridazinyl benzamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis , the amide bond cleaves to form benzoic acid and the corresponding amine derivative. Basic hydrolysis (e.g., with NaOH) yields a carboxylate salt and aniline.

Example Reaction:

Conditions:

Acylation/Alkylation of Piperazine

The piperazine nitrogen atoms participate in nucleophilic reactions. Acylation with acyl chlorides or anhydrides introduces new carbonyl groups, while alkylation with alkyl halides extends the side chain.

Acylation Example:

Conditions:

Alkylation Example:

Conditions:

Nucleophilic Substitution on Pyridazine

The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution at the 3-position, especially with activating groups (e.g., piperazine) adjacent to the reaction site.

Example Reaction with Amines:

Conditions:

Redox Reactions

The acetyl group on the piperazine moiety can undergo reduction to form a secondary alcohol, while the pyridazine ring may participate in hydrogenation under catalytic conditions.

Reduction Example:

Conditions:

-

Tetrahydrofuran (THF), LiAlH, 0°C to room temperature, 2 h

Coupling Reactions

The benzamide group serves as a substrate for coupling reactions, enabling the synthesis of derivatives with enhanced pharmacological properties.

Suzuki Coupling Example:

Conditions:

Comparative Reaction Data

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via nucleophilic attack of water on the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Piperazine Acylation : The secondary amine reacts with acyl chlorides through a two-step mechanism (Schotten-Baumann).

-

Pyridazine Reactivity : Electron-withdrawing groups (e.g., piperazine) activate the ring for nucleophilic substitution at the 3-position .

Scientific Research Applications

Antitumor Activity

Research has indicated that benzamide derivatives, including those similar to N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide, exhibit significant antitumor properties. A study published in Cancer Research demonstrated that compounds with similar structural features inhibited cancer cell proliferation by targeting specific kinases involved in tumor growth.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Neuroprotective Effects

This compound has also been explored for its neuroprotective effects. Research indicates that related compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The neuroprotective mechanism may involve the modulation of apoptotic pathways.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The benzamide core is known to enhance membrane permeability, which may contribute to its efficacy against resistant bacterial strains.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of benzamide derivatives against breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, leading to further investigations into its potential as an anticancer agent.

Case Study 2: Neuroprotection

A study focused on neuroprotection assessed various benzamide derivatives' ability to protect against oxidative stress-induced neuronal cell death. Results showed that this compound significantly improved cell viability compared to untreated controls, highlighting its potential in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to mitochondrial voltage-dependent anion channels (VDAC), altering their gating and inducing oxidative, non-apoptotic cell death in certain tumor cells . This mechanism highlights its potential as an anti-cancer agent, particularly in tumors with mutations in the RAS-RAF-MEK signaling pathway.

Comparison with Similar Compounds

N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide can be compared with other benzamide derivatives and piperazinyl compounds. Similar compounds include:

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have shown anti-tubercular activity and are structurally similar, with variations in the substituents on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the piperazine derivative followed by acylation and coupling with other aromatic systems. The final product can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a derivative of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity Data

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate that it possesses moderate activity against a range of bacterial strains, comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance.

Table 3: Docking Results

Case Studies

- Case Study on Anticancer Efficacy : A study involving a series of piperazine derivatives showed that compounds similar to this compound demonstrated enhanced anticancer activity through apoptosis induction in cancer cells.

- Antimicrobial Resistance : Another investigation focused on the antimicrobial effects of this compound against resistant strains of bacteria, revealing promising results that could lead to the development of new therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide, and what key reaction conditions must be controlled to ensure high yield and purity?

Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Coupling of the pyridazine core with functionalized piperazine derivatives via nucleophilic substitution or Buchwald-Hartwig amination. Reaction conditions require anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–100°C), and palladium-based catalysts .

- Protection/deprotection strategies for sensitive groups (e.g., ethoxyphenyl acetyl) to prevent undesired side reactions. For example, tert-butoxycarbonyl (Boc) protection may be used for amine groups .

- Final purification using column chromatography (normal or reverse-phase) with gradients of methanol/dichloromethane or acetonitrile/water to isolate the product ≥95% purity .

Critical conditions : Strict control of moisture, oxygen-free environments for metal-catalyzed steps, and monitoring reaction progress via TLC or LC-MS to minimize byproducts.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridazin-3-yl and benzamide moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and piperazine CH2 groups (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) and detects isotopic patterns .

- HPLC with UV/Vis detection : Quantifies purity (>98%) using C18 columns and acetonitrile/water mobile phases. Retention time reproducibility is critical .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-ethoxyphenyl acetyl group in modulating biological activity?

Answer:

- Synthesize analogs : Replace the ethoxy group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents to assess electronic effects on target binding .

- Pharmacophore mapping : Use molecular modeling to compare spatial arrangements of key functional groups (e.g., acetyl vs. sulfonyl) and correlate with activity data .

- In vitro assays : Test analogs against relevant biological targets (e.g., kinases, GPCRs) to quantify potency (IC50) and selectivity .

- Metabolic profiling : Evaluate the ethoxy group’s impact on metabolic stability using liver microsomes or hepatocyte assays .

Advanced: What strategies can resolve contradictions between in vitro potency and in vivo efficacy observed with this compound?

Answer:

- ADMET profiling : Predict bioavailability using in silico tools (e.g., SwissADME) to identify solubility or permeability limitations. Experimental validation via Caco-2 assays or PAMPA .

- Pharmacokinetic (PK) studies : Measure plasma half-life, clearance, and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid metabolism of the ethoxyphenyl group .

- Prodrug design : Modify the acetyl group to enhance absorption (e.g., ester prodrugs) while maintaining target engagement .

Basic: What are the critical steps in optimizing the solubility and stability of this compound for in vitro assays?

Answer:

- Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility. Monitor pH-dependent stability (e.g., 4.0–7.4) .

- Co-solvent systems : Employ DMSO-water mixtures (≤10% DMSO) for stock solutions. Avoid freeze-thaw cycles to prevent precipitation .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store at -80°C under argon .

Advanced: How can molecular docking and dynamics simulations be employed to predict target binding modes and guide structural optimization?

Answer:

- Homology modeling : Build 3D structures of unknown targets (e.g., kinases) using templates from PDB .

- Ensemble docking : Screen multiple conformations of the compound to account for protein flexibility. Prioritize poses with strong hydrogen bonds to the piperazine nitrogen or benzamide carbonyl .

- Molecular dynamics (MD) simulations : Simulate binding over 100+ ns to assess stability of key interactions (e.g., ethoxyphenyl stacking with hydrophobic pockets) .

Basic: What analytical methods are recommended for detecting and quantifying degradation products under various storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via:

- LC-MS/MS : Identify hydrolyzed (e.g., cleavage of acetyl group) or oxidized products .

- Accelerated stability chambers : Use 25°C/60% RH for 6 months to simulate long-term storage .

Advanced: What experimental approaches can validate the hypothesized dual mechanism of action involving kinase inhibition and receptor modulation?

Answer:

- Kinase profiling panels : Test against 100+ kinases at 1 µM to identify off-target effects. Use ADP-Glo assays for enzymatic activity .

- Receptor binding assays : Radioligand displacement (e.g., [3H]-spiperone for dopamine receptors) to quantify affinity (Ki) .

- CRISPR/Cas9 knockout models : Silence candidate targets (e.g., D3 receptors) in cell lines to confirm functional relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.